- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

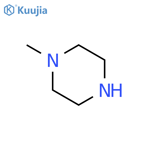

Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

942271-61-6 structure

상품 이름:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

CAS 번호:942271-61-6

MF:C16H23N3O4

메가와트:321.371524095535

MDL:MFCD12198406

CID:2130055

PubChem ID:45791321

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester 화학적 및 물리적 성질

이름 및 식별자

-

- 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

- tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate

- 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester

- AKOS025146886

- MFCD12198406

- DTXSID90672538

- SY060688

- AC7376

- AC-31288

- AS-84048

- CS-0130569

- tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate

- PNTUIHOIJCQTSU-UHFFFAOYSA-N

- tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate

- SCHEMBL591950

- 942271-61-6

-

- MDL: MFCD12198406

- 인치: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3

- InChIKey: PNTUIHOIJCQTSU-UHFFFAOYSA-N

- 미소: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C

계산된 속성

- 정밀분자량: 321.16885622g/mol

- 동위원소 질량: 321.16885622g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 6

- 중원자 수량: 23

- 회전 가능한 화학 키 수량: 4

- 복잡도: 436

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 78.6Ų

- 소수점 매개변수 계산 참조값(XlogP): 2.5

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D783111-500mg |

tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |

942271-61-6 | 95% | 500mg |

$860 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201209-100mg |

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate |

942271-61-6 | 97% | 100mg |

¥46.00 | 2024-04-24 | |

| Key Organics Ltd | AS-84048-100MG |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 100mg |

£229.00 | 2023-09-07 | |

| Key Organics Ltd | AS-84048-5G |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 5g |

£1358.00 | 2023-09-07 | |

| Key Organics Ltd | AS-84048-0.25g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | >97% | 0.25g |

£347.00 | 2023-09-07 | |

| Aaron | AR01DFEI-250mg |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 250mg |

$6.00 | 2025-02-11 | |

| A2B Chem LLC | AX05006-250mg |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 250mg |

$17.00 | 2024-07-18 | |

| abcr | AB286819-1g |

tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; . |

942271-61-6 | 1g |

€73.80 | 2025-02-15 | ||

| A2B Chem LLC | AX05006-5g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 5g |

$53.00 | 2024-07-18 | |

| A2B Chem LLC | AX05006-10g |

tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate |

942271-61-6 | 97% | 10g |

$87.00 | 2024-07-18 |

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester 합성 방법

합성 방법 1

반응 조건

1.1 overnight, rt

참조

합성 방법 2

반응 조건

1.1 6 h, rt

1.2 Solvents: Water ; 20 h

1.2 Solvents: Water ; 20 h

참조

- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Solvents: Dimethylformamide ; 6 h, rt

1.2 Reagents: Water ; 2 h, cooled

1.2 Reagents: Water ; 2 h, cooled

참조

- Optimization of synthetic process of antitumor drug entrectinib, Huaxue Shiji, 2020, 42(9), 1102-1107

합성 방법 4

반응 조건

1.1 5 h

1.2 Solvents: Water ; 24 h

1.2 Solvents: Water ; 24 h

참조

- Preparation of azaindazole derivatives and analogs for use in the treatment of pain, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 5 h, rt

1.2 Reagents: Water ; 24 h, rt

1.2 Reagents: Water ; 24 h, rt

참조

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

1.1 6 h, rt

참조

- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건

1.1 6 h, rt

참조

- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 5 h, rt

1.2 Solvents: Water ; 18 h, rt

1.2 Solvents: Water ; 18 h, rt

참조

- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

1.1 5 h, rt

1.2 Reagents: Water ; 24 h, rt

1.2 Reagents: Water ; 24 h, rt

참조

- Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건

1.1 6 h, rt

참조

- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건

1.1 6 h, rt

참조

- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건

1.1 overnight, rt

참조

- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,

합성 방법 13

반응 조건

참조

- Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건

1.1 Solvents: Acetonitrile ; rt → 85 °C; 6 h, 85 °C

1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt

1.2 Reagents: Pyridine , Phosphorus oxychloride Solvents: Dichloromethane ; 12 h, rt; 12 h, rt

참조

- Green preparation and application of entrectinib intermediate, China, , ,

합성 방법 15

반응 조건

참조

- Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases, France, , ,

합성 방법 16

반응 조건

1.1 6 h, rt

참조

- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester 관련 문헌

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester) 관련 제품

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 945895-72-7(2-chloro-N-(3-methoxyphenyl)methylpyrimidin-4-amine)

- 2580243-45-2(methyl 8-azabicyclo3.2.1oct-2-ene-3-carboxylate)

- 2228742-69-4(methyl 2-hydroxy-2-(4-methyloxan-4-yl)acetate)

- 852627-74-8(1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)

- 2228082-73-1(2-amino-3-(4-cyanothiophen-2-yl)-3-hydroxypropanoic acid)

- 2034209-23-7(N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-3-carboxamide)

- 1892728-23-2(4-(1-benzyl-1H-pyrazol-4-yl)methylpiperidine)

- 2172047-65-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)

- 450343-91-6(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-iodobenzamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester

순결:99%

재다:1g

가격 ($):716.0